N-(5-Formylpyrimidin-2-yl)benzamide
Description
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(5-formylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C12H9N3O2/c16-8-9-6-13-12(14-7-9)15-11(17)10-4-2-1-3-5-10/h1-8H,(H,13,14,15,17) |
InChI Key |
KKKKOGQMEJIHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Formylpyrimidin-2-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 5-formylpyrimidine-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-Formylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-(5-Carboxypyrimidin-2-yl)benzamide.
Reduction: N-(5-Hydroxymethylpyrimidin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-Formylpyrimidin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Formylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Quorum Sensing Inhibition: It can inhibit quorum sensing in bacteria by blocking the signaling pathways that regulate biofilm formation and virulence factor production.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano, bromo) enhance melting points, likely due to increased intermolecular interactions.
- Fluorine substituents improve synthetic yields, possibly by stabilizing intermediates during condensation .
- The absence of a formyl group in these analogs highlights the unique reactivity of N-(5-Formylpyrimidin-2-yl)benzamide, which may lower melting points due to reduced crystallinity compared to halogenated derivatives.
Key Observations :
- Bulky substituents (e.g., pentadecyl) enhance cell permeability and target engagement, as seen in CTPB .
- The formyl group in this compound may confer distinct interactions with enzymatic targets like HATs or acetylcholinesterase, differing from halogenated or alkylated analogs.
Structural Similarity Analysis
Computational similarity assessments for related benzamide-pyrimidine hybrids reveal:
Key Observations :
- Similarity percentages correlate with shared pharmacophores (e.g., pyrimidine rings, benzamide backbones).
- Minor structural variations (e.g., formyl vs. bromo substituents) significantly alter bioactivity and physicochemical profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
